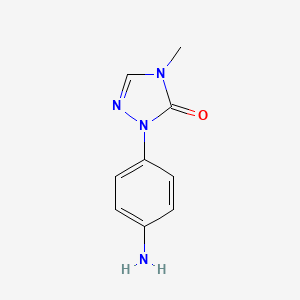
1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Übersicht
Beschreibung
The compound “1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one” is a complex organic molecule. It likely contains an aminophenyl group, a methyl group, and a dihydrotriazolone group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving reduction, cyclization, and other processes .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The aminophenyl group would contain a benzene ring with an attached amino group, the methyl group would be a simple carbon with three hydrogens, and the dihydrotriazolone group would contain a triazole ring with two additional hydrogens .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amino group in the aminophenyl portion of the molecule could potentially undergo reactions with acids, bases, or other electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the aminophenyl group could potentially make the compound somewhat polar, affecting its solubility in various solvents .Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with proteins involved in the life cycle of certain parasites, such as trypanosoma cruzi .
Mode of Action
It’s suggested that similar compounds may interact with their targets through hydrogen bonding, forming a stable complex . This interaction could potentially alter the function of the target protein, leading to changes in the biological processes they regulate.
Biochemical Pathways
Similar compounds have been shown to affect the life cycle of certain parasites, suggesting that they may interfere with the biochemical pathways essential for the survival and replication of these organisms .
Pharmacokinetics
It’s suggested that similar compounds may have a balance between permeability and hepatic clearance, although they may present low metabolic stability . This could potentially influence the bioavailability of the compound, affecting its efficacy and safety profile.
Result of Action
Similar compounds have shown effectiveness against certain forms of parasites in in vitro tests . This suggests that the compound may have potential therapeutic applications, particularly in the treatment of diseases caused by these parasites.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-12-6-11-13(9(12)14)8-4-2-7(10)3-5-8/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUUMSPCFOUBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN(C1=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole](/img/structure/B1377050.png)

![(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate](/img/structure/B1377054.png)

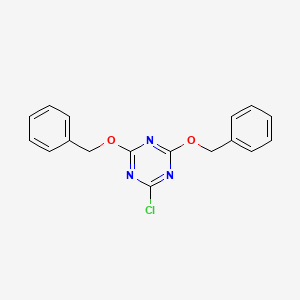

![8-bromo-5H-pyrido[3,2-b]indole](/img/structure/B1377060.png)
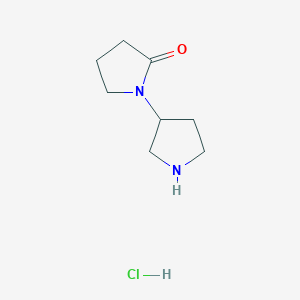
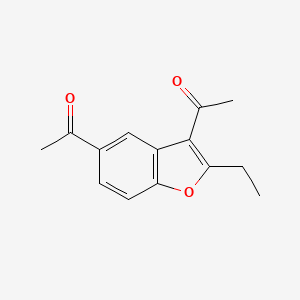
![5-methyl-1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1377065.png)
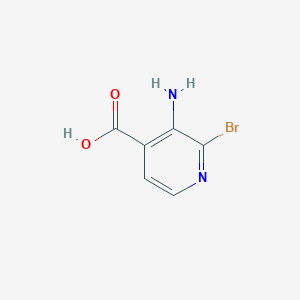

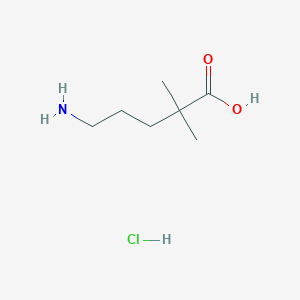
![2-[(Dimethylamino)methyl]pyridin-4-amine dihydrochloride](/img/structure/B1377071.png)